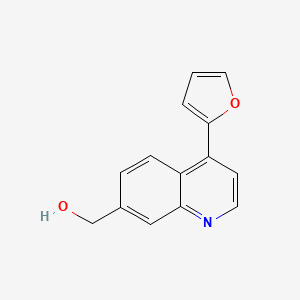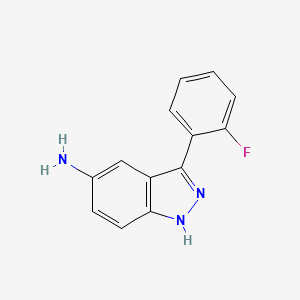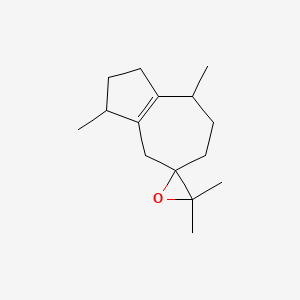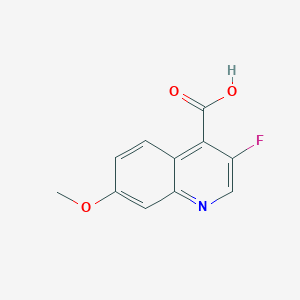
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a chemical compound with the molecular formula C11H13ClN2O It is a derivative of tetrahydroquinoline, a heterocyclic compound that is structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide typically involves the acylation of 6-chloro-1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of tetrahydroquinoline derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways.
類似化合物との比較
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide can be compared with other tetrahydroquinoline derivatives:
N-(6-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound has a methoxy group instead of a chlorine atom, which can affect its reactivity and biological activity.
N-(6-Bromo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: The presence of a bromine atom can lead to different substitution reactions and biological effects.
N-(6-Fluoro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The chlorine atom can also serve as a handle for further functionalization, making the compound versatile for different applications.
特性
CAS番号 |
61148-82-1 |
|---|---|
分子式 |
C11H13ClN2O |
分子量 |
224.68 g/mol |
IUPAC名 |
N-(6-chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide |
InChI |
InChI=1S/C11H13ClN2O/c1-7(15)14-11-8-3-2-6-13-10(8)5-4-9(11)12/h4-5,13H,2-3,6H2,1H3,(H,14,15) |
InChIキー |
RARLVHUZUMNEMZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC2=C1CCCN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)







![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)





